molecular formula C15H12BrClN2O2 B12988024 benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate

benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate

Cat. No.: B12988024
M. Wt: 367.62 g/mol
InChI Key: GFJZZXLMYPEZLI-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate is a hydrazone derivative characterized by a Z-configuration at the central C=N bond, a 4-bromophenyl hydrazine moiety, and a benzyl ester group (Figure 1). This compound belongs to a class of Schiff base derivatives synthesized via condensation reactions between substituted hydrazides and carbonyl-containing precursors . The synthesis typically involves N-alkylation or N-benzylation of isatin derivatives, followed by condensation with hydrazide intermediates in solvents like methanol or acetonitrile under basic conditions (e.g., potassium carbonate) . The Z-configuration is stabilized by intramolecular hydrogen bonding and steric effects, as observed in crystallographic studies .

Potential applications of this compound include medicinal chemistry, particularly in antidepressant drug development, as structurally related hydrazones exhibit bioactivity via interactions with enzymatic active sites .

Properties

Molecular Formula

C15H12BrClN2O2

Molecular Weight

367.62 g/mol

IUPAC Name

benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate

InChI

InChI=1S/C15H12BrClN2O2/c16-12-6-8-13(9-7-12)18-19-14(17)15(20)21-10-11-4-2-1-3-5-11/h1-9,18H,10H2/b19-14-

InChI Key

GFJZZXLMYPEZLI-RGEXLXHISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C(=N/NC2=CC=C(C=C2)Br)/Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(=NNC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate typically involves the reaction of benzyl chloroacetate with 4-bromophenylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is usually heated to promote the reaction and achieve a higher yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazinylidene moiety or the bromophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetate moiety, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromophenyl group may also participate in interactions with aromatic residues in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Hydrazones

Compound Name Aryl Substituent Ester Group Configuration Key Properties/Activities References
This compound 4-Bromophenyl Benzyl Z High lipophilicity; potential bioactivity
Ethyl (2Z)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate 4-Methoxyphenyl Ethyl Z Enhanced solubility; crystallized via SHELXL
Methyl (2Z)-(4-bromophenyl)[2-(4-methylphenyl)hydrazinylidene]acetate 4-Bromophenyl/4-Methyl Methyl Z Moderate lipophilicity; stable packing
Methyl (2Z)-2-(4-methoxyphenyl)hydrazinylideneacetate 4-Methoxyphenyl/3-Nitro Methyl Z Electron-deficient; redox activity
Methyl (2E)-(4-chlorophenyl)(2-phenylhydrazinylidene)acetate 4-Chlorophenyl Methyl E Altered geometry; reduced stability

Substituent Effects

  • In contrast, nitro groups (e.g., in 3-nitrophenyl derivatives) introduce strong electron-withdrawing effects, which may influence redox properties .
  • Electron-Donating Groups (e.g., OCH₃, CH₃): Methoxy and methyl groups improve solubility in polar solvents but reduce lipophilicity, impacting membrane permeability .

Ester Group Influence

  • Benzyl Esters: Higher lipophilicity compared to ethyl or methyl esters, favoring blood-brain barrier penetration—a critical factor in antidepressant activity .
  • Methyl/ethyl Esters: Improved aqueous solubility, facilitating crystallographic analysis (e.g., SHELX-refined structures in –9) .

Configurational Impact (Z vs. E)

The Z-configuration, prevalent in most analogs, stabilizes planar geometries via intramolecular hydrogen bonding, whereas the E-configuration (e.g., in methyl (2E)-(4-chlorophenyl) derivatives) adopts non-planar arrangements, reducing packing efficiency and stability .

Biological Activity

Benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloroacetate moiety and a bromophenyl substituent, which may enhance its reactivity and biological efficacy. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data.

  • Molecular Formula : C15H12BrClN2O2
  • Molecular Weight : 367.62 g/mol

The synthesis typically involves the reaction of benzyl chloroacetate with 4-bromophenylhydrazine under alkaline conditions, often using solvents like ethanol or methanol to facilitate the reaction.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits promising antimicrobial activity. The hydrazone functional group is known for forming stable complexes with metal ions, which can inhibit enzyme activity and disrupt various biochemical pathways.

Case Study: Antimicrobial Testing

A study evaluating the antimicrobial efficacy of various hydrazone derivatives found that compounds with similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The testing involved the turbidimetric method, which assesses bacterial growth inhibition.

CompoundActivity AgainstMethod Used
This compoundPromisingTurbidimetric method
Other HydrazonesVariedTurbidimetric method

Anticancer Activity

Research has also pointed towards the anticancer potential of this compound. The presence of the bromophenyl group may contribute to its ability to interact with cancer cell lines.

Case Study: Anticancer Screening

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. Specifically, it has been tested against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) using the Sulforhodamine B (SRB) assay.

Cell LineIC50 Value (µM)Reference
MCF715.0

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Metal Ion Interaction : The hydrazone group can form complexes with metal ions, potentially disrupting metal-dependent enzymatic processes.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some hydrazones are known to increase ROS levels in cells, contributing to oxidative stress and cell death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.